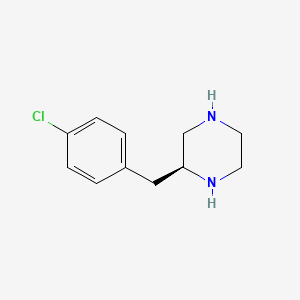![molecular formula C10H21ClO2 B14237026 1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane CAS No. 272444-01-6](/img/structure/B14237026.png)
1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane is an organic compound with the molecular formula C10H21ClO2. It is a chlorinated ether, which means it contains both a chlorine atom and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane typically involves the reaction of 6-chlorohexanol with 2-methoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then chlorinated to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ether group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol
- 1-Chloro-6-[(2-methylpentyl)oxy]hexane
- 2-(2-Methoxy-1-methylethoxy)-1-propanol
Uniqueness
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane is unique due to its specific combination of a chlorinated and ether functional group, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
272444-01-6 |
|---|---|
Fórmula molecular |
C10H21ClO2 |
Peso molecular |
208.72 g/mol |
Nombre IUPAC |
1-chloro-6-(2-methoxypropan-2-yloxy)hexane |
InChI |
InChI=1S/C10H21ClO2/c1-10(2,12-3)13-9-7-5-4-6-8-11/h4-9H2,1-3H3 |
Clave InChI |
IXNYBILCWMGJDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(OC)OCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)
![4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid](/img/structure/B14236951.png)
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
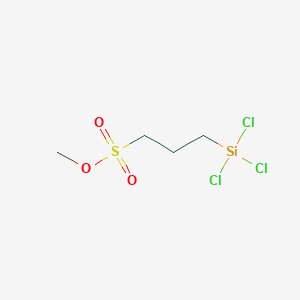
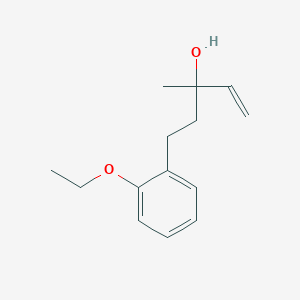
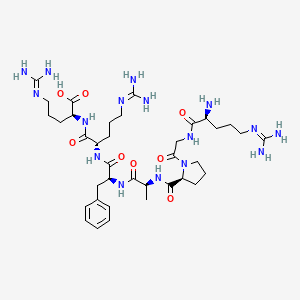
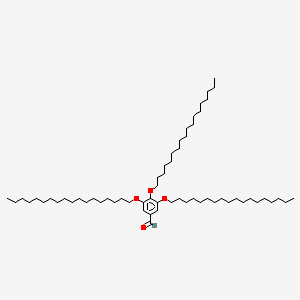
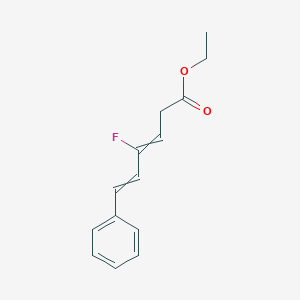
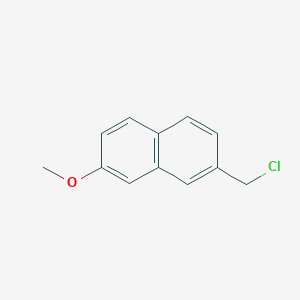
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
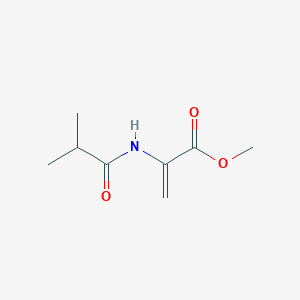
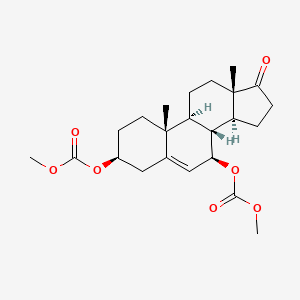
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
